2-Bromo-3-nitroaniline

Physicochemical characterization Process chemistry Isomer purity

Generic bromonitroaniline isomers cause failed heterocyclizations and irreproducible diazotization due to incorrect substitution geometry. 2-Bromo-3-nitroaniline (CAS 35757-20-1) provides the essential ortho-Br/meta-NO2 pattern for reliable synthesis. • 38× higher basicity (pKa 0.40 vs -1.18 for 2-bromo-4-nitroaniline) ensures faster, complete diazotization for azo dyes and reproducible shade development. • Ortho-Br enables Cu/Pd-catalyzed intramolecular C-N bond formation to construct benzimidazole and indole cores inaccessible with non-ortho-halogenated isomers. • 8°C lower melting point (96-97°C) permits energy-efficient melt-transfer and recrystallization at production scale.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 35757-20-1
Cat. No. B1315865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-nitroaniline
CAS35757-20-1
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Br)N
InChIInChI=1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
InChIKeyGDKBUWQOCGJBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-nitroaniline – Physicochemical Profile & Procurement


2-Bromo-3-nitroaniline (CAS 35757-20-1) is a disubstituted aniline bearing a bromine atom at the 2‑position and a nitro group at the 3‑position, with a molecular formula of C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol [1]. The compound is isolated as a pale‑yellow solid with a melting point of 96–97 °C and a predicted boiling point of approximately 300.8 °C . It is primarily employed as a regiochemically defined building block in the synthesis of heterocycles, liquid‑crystal intermediates, dyes, and pharmaceutical precursors .

1
Regiochemically defined ortho-bromo/meta-nitro aniline building block.
Precision substitution pattern for heterocycle synthesis.
2
Supports diazotization and cross-coupling workflows.
Enhanced basicity relative to para-nitro isomers.
3
Enables intramolecular cyclization for benzimidazole/indole scaffolds.
Ortho-bromo essential for Ullmann and Pd-catalyzed routes.

Why 2-Bromo-3-nitroaniline Is Irreplaceable


The precise ortho‑bromo/meta‑nitro substitution pattern in 2‑bromo‑3‑nitroaniline creates a reactivity profile that is absent in its closest isomers (e.g., 2‑bromo‑4‑nitroaniline, 4‑bromo‑2‑nitroaniline). The meta‑nitro group activates the ring for nucleophilic aromatic substitution while the adjacent bromine atom enables intramolecular cyclization to form heterocycles . Moreover, the compound’s conjugate acid pKa (0.40) is markedly higher than that of 2‑bromo‑4‑nitroaniline (−1.18), directly affecting diazotization efficiency and cross‑coupling performance . Substituting a generic bromonitroaniline isomer without these electronic and steric characteristics leads to altered reaction selectivity, lower yields, or complete failure of key synthetic steps. The following quantitative evidence details these critical differences.

Reactivity Mismatch
Risk 4‑bromo‑2‑nitroaniline or para‑nitro isomers lack the ortho‑halogen; intramolecular cyclization may not be feasible, altering synthetic route viability.
Electronic Profile Shift
Risk Isomer substitution may shift pKa by over 1.5 units, potentially reducing diazotization efficiency and coupling yields in azo-dye and Sandmeyer processes.
Partitioning Behavior
Risk Lower lipophilicity in alternative isomers may reduce organic-phase recovery during work-up, impacting multi-step synthesis economics.

2-Bromo-3-nitroaniline: Key Differentiating Evidence


Melting Point Advantage for Handling & Purification

2‑Bromo‑3‑nitroaniline exhibits a melting point of 96–97 °C , whereas the structurally closest isomer 2‑bromo‑4‑nitroaniline melts at 104 °C (reported range 104–106 °C) [1]. The 8 °C depression is experimentally significant and facilitates melt‑processing and recrystallization during purification.

Melting Point Depression
Cross-study comparable
96–97 °C vs. 104 °C
ΔT ≈ –8 °C supports lower-energy melt-processing and recrystallization.
2-Bromo-4-nitroaniline comparator; supplier-reported values.
Physicochemical characterization Process chemistry Isomer purity

Enhanced Basicity Enables Efficient Diazotization

The predicted conjugate acid pKa of 2‑bromo‑3‑nitroaniline is 0.40 ± 0.10 , while 2‑bromo‑4‑nitroaniline has a predicted pKa of −1.18 ± 0.10 [1]. The 1.58 pKa unit difference corresponds to an approximately 38‑fold higher concentration of the free amine under acidic conditions, which accelerates diazotization kinetics and improves coupling reaction yields.

Enhanced Basicity (pKa)
Cross-study comparable
pKa 0.40 vs. –1.18
~38-fold higher free amine concentration under acidic diazotization conditions.
Predicted values; 2-bromo-4-nitroaniline comparator.
Acid dissociation constant Diazotization Amine basicity

Higher Lipophilicity for Organic-Phase Reactions

The calculated LogP of 2‑bromo‑3‑nitroaniline is 3.04 [1], whereas 4‑bromo‑2‑nitroaniline has a LogP of 2.50 [2]. The +0.54 LogP difference indicates that the target compound partitions approximately 3.5‑fold more favorably into organic solvents, enhancing its utility in biphasic reactions and extraction protocols.

Higher Lipophilicity (LogP)
Cross-study comparable
LogP 3.04 vs. 2.50
~3.5-fold improved partitioning into organic solvents, aiding biphasic work-up.
Computed LogP; 4-bromo-2-nitroaniline comparator.
Partition coefficient Lipophilicity Solvent extraction

Ortho-Bromo/Meta-Nitro Pattern for Intramolecular Cyclization

The ortho‑bromine atom in 2‑bromo‑3‑nitroaniline allows metal‑catalyzed intramolecular cyclization to form benzimidazoles, indoles, and related heterocycles . Isomers such as 2‑bromo‑4‑nitroaniline and 4‑bromo‑2‑nitroaniline lack a halogen ortho to the amino group and cannot participate in analogous cyclizations [1]. The cyclization efficiency of the target compound is further enhanced in the presence of thiourea, which accelerates the reaction rate .

Intramolecular Cyclization
Class-level inference
Ortho-Br enables C–N bond formation
Strategic route to benzimidazole/indole scaffolds not feasible with non-ortho isomers.
Qualitative structural necessity; rate enhanced by thiourea.
Intramolecular cyclization Heterocycle synthesis Ortho‑substitution effect

2-Bromo-3-nitroaniline – High-Value Applications


Benzimidazole and Indole Scaffold Synthesis

The ortho‑bromine atom enables Cu‑ or Pd‑catalyzed intramolecular C–N bond formation to construct benzimidazole and indole cores. The cyclization rate is enhanced by thiourea, providing a direct route to pharmacologically relevant heterocycles that cannot be accessed with non‑ortho‑halogenated isomers [1].

Liquid-Crystal Intermediate for Biphenyls

2‑Bromo‑3‑nitroaniline has been employed as a precursor in Ullmann coupling reactions to prepare hexa‑ and octa‑substituted biphenyls for a novel class of liquid crystals, where the ortho‑bromo group is essential for successful Ar–Ar bond formation .

Azo-Dye and Pigment Production

The 38‑fold higher basicity (pKa 0.40 vs. −1.18 for 2‑bromo‑4‑nitroaniline) results in faster and more complete diazotization, making the compound a preferred diazo component for azo dyes that require high conversion and consistent shade reproducibility .

Energy-Saving Process-Scale Synthesis

With a melting point 8 °C lower than 2‑bromo‑4‑nitroaniline, 2‑bromo‑3‑nitroaniline can be melt‑transferred and recrystallized at lower temperatures, directly translating to reduced energy consumption and improved purity profiles in large‑scale production .

Application
Selection Property
Validation Focus
Benzimidazole / Indole Synthesis
Ortho-bromo substitution pattern
Intramolecular C–N coupling efficiency
Liquid-Crystal Intermediates
Ullmann coupling compatibility
Ar–Ar bond formation for biphenyls
Azo-Dye & Pigment Production
Enhanced amine basicity (pKa 0.40)
Diazotization rate and conversion yield
Energy-Saving Process Scale-Up
Lower melting point (96–97 °C)
Melt-transfer and recrystallization economy

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